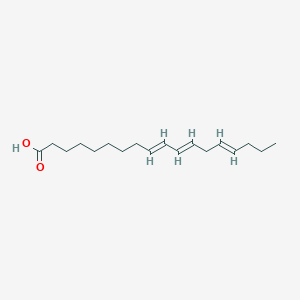

9,11,14-Octadecatrienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(9E,11E,14E)-octadeca-9,11,14-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-10H,2-3,6,11-17H2,1H3,(H,19,20)/b5-4+,8-7+,10-9+ |

InChI Key |

STPHBDZEVRWTQO-FAMOWBKMSA-N |

Isomeric SMILES |

CCC/C=C/C/C=C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCC=CCC=CC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Structural Characterization and Isomeric Complexity of Octadecatrienoic Acids

Positional and Geometrical Isomerism among Octadecatrienoic Acid Variants

The complexity of octadecatrienoic acids stems from both positional and geometrical isomerism. Positional isomers differ in the location of the three double bonds along the 18-carbon chain. Geometrical isomerism refers to the spatial orientation of the hydrogen atoms across the double bonds, which can be in a cis (Z) or trans (E) configuration. scielo.br

A significant subgroup of octadecatrienoic acid isomers is the conjugated linolenic acids (CLNAs). In these molecules, the double bonds are arranged in a conjugated system (alternating single and double bonds), rather than being separated by methylene (B1212753) groups as in non-conjugated isomers. elsevier.esjafs.com.pl The primary positions for these conjugated systems are typically at carbons Δ9,11,13 and Δ8,10,12. scielo.brnih.gov The combination of different double bond positions and cis/trans configurations results in a large number of distinct octadecatrienoic acid variants, each with a unique three-dimensional structure. nih.gov The identification of these specific isomers often requires advanced analytical techniques like gas chromatography-mass spectrometry due to their similar chemical properties. jafs.com.plnih.gov

| Common Name | Systematic Name (Configuration and Position) | Double Bond Type |

|---|---|---|

| α-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | Non-conjugated |

| γ-Linolenic acid | (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid | Non-conjugated |

| Punicic acid | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | Conjugated |

| α-Eleostearic acid | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | Conjugated |

| Catalpic acid | (9E,11E,13Z)-octadeca-9,11,13-trienoic acid | Conjugated |

| Jacaric acid | (8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | Conjugated |

| Calendic acid | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid | Conjugated |

Distinctive Stereochemical Configurations of 9,11,14-Octadecatrienoic Acid and its Hydroxylated Forms

The specific isomer this compound is a polyunsaturated fatty acid with a non-conjugated system of double bonds. Its chemical formula is C₁₈H₃₀O₂.

The introduction of hydroxyl (-OH) groups to the octadecatrienoic acid backbone adds another layer of stereochemical complexity. These hydroxylated derivatives, often formed through enzymatic reactions involving lipoxygenases, can have the hydroxyl group attached at various positions. gsartor.orgnih.gov The carbon atom to which the hydroxyl group is attached becomes a chiral center, meaning it can exist in one of two mirror-image configurations, designated as R (rectus) or S (sinister).

For instance, the enzymatic conversion of α-linolenic acid can produce hydroxylated metabolites like 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE) and 13-hydroxy-9Z,11E,15Z-octadecatrienoic acid (13-HOTE). nih.gov The stereochemistry of these products is highly specific; for example, lipoxygenase enzymes can produce 13(S)-HODE with high stereospecificity. wikipedia.org Similarly, studies on the formation of 9-hydroxy-10,12-octadecadienoic acid have shown that the hydroxyl group predominantly has the L-configuration (an older nomenclature system corresponding to the S-configuration in this context). gsartor.org

Furthermore, dihydroxylated forms exist, such as 9,16-dihydroxy-octadecatrienoic acid, which has multiple stereoisomers depending on the configuration at both the C-9 and C-16 chiral centers (e.g., 9(S),16(S) vs. 9(R),16(S)). nih.gov The precise stereochemical configuration of these hydroxylated fatty acids is crucial as it dictates their three-dimensional shape and subsequent biological interactions.

| Compound Name | Key Stereochemical Features |

|---|---|

| 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) | Hydroxyl group at C-13 in the S-configuration. wikipedia.org |

| 9(R)-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) | Hydroxyl group at C-9 in the R-configuration. |

| 9(S),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid | Hydroxyl groups at C-9 and C-16, both in the S-configuration. nih.gov |

| 9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid | Hydroxyl group at C-9 in the R-configuration and at C-16 in the S-configuration. nih.gov |

| 13-hydroxy-9Z,11E,15E-octadecatrienoic acid | Hydroxyl group at C-13, with specific Z/E configurations of the double bonds. researchgate.net |

Advanced Nomenclature and Classification within Contemporary Lipidomics Frameworks

The vast structural diversity of lipids has necessitated the development of a comprehensive and systematic classification system. The LIPID Metabolites and Pathways Strategy (LIPID MAPS) consortium has established such a framework, which is now widely adopted in the lipidomics community. nih.govresearchgate.net This system organizes lipids into eight main categories based on their core chemical structures. lipidmaps.orgnih.gov

Octadecatrienoic acid and its derivatives fall under the Fatty Acyls [FA] category. researchgate.netlipidmaps.org This category is further divided into classes and subclasses. For example, octadecatrienoic acids are classified under "Unsaturated fatty acids." lipidmaps.org Their oxidized forms, such as the hydroxylated derivatives, are grouped under classes like "Hydroxy fatty acids" or within the "Octadecanoids" group, which also includes other oxidized C18 fatty acids like jasmonic acids. lipidmaps.orgnih.gov

The nomenclature provides a shorthand notation that efficiently conveys structural information. For a fatty acid, this is often represented as C:D, where 'C' is the number of carbon atoms and 'D' is the number of double bonds. For example, octadecatrienoic acid is denoted as 18:3. csbsju.edubasicmedicalkey.com To provide more detail, the position and geometry of the double bonds are specified. For instance, α-linolenic acid is written as 18:3(Δ9Z,12Z,15Z). csbsju.edu For hydroxylated fatty acids, the position and stereochemistry of the hydroxyl group are added to the name, as seen with 13(S)-HODE. wikipedia.org This systematic approach ensures clarity and consistency in the reporting and databasing of complex lipid structures. nih.gov

| LIPID MAPS Hierarchy | Example Compound | Shorthand Notation |

|---|---|---|

| Category | Fatty Acyls [FA] | |

| Main Class | Fatty Acids and Conjugates [FA01] | |

| Subclass | α-Linolenic acid | 18:3(9Z,12Z,15Z) |

| Main Class | Octadecanoids [FA02] | |

| Subclass | 9-Hydroxy-10,12,15-octadecatrienoic acid (9-HOTE) | FA 18:3;O |

Occurrence and Distribution in Biological Matrices

Natural Occurrence of 9,11,14-Octadecatrienoic Acid and Related Isomers

This compound is a polyunsaturated fatty acid with an 18-carbon backbone and three double bonds. ebi.ac.uk It belongs to a class of compounds known as octadecatrienoic acids, which exist as numerous structural and configurational isomers. wikipedia.org These isomers differ in the location of their double bonds and their cis or trans geometry. wikipedia.org

Several isomers of octadecatrienoic acid have been identified in nature, some with significant biological relevance. wikipedia.org These include α-linolenic acid (an omega-3 fatty acid) and γ-linolenic acid (an omega-6 fatty acid). lipidmaps.org Conjugated linolenic acids (CLNAs) are a group of octadecatrienoic acid isomers with conjugated double bonds, primarily found in the seed oils of terrestrial plants. nih.govscielo.br Common CLNA isomers include those with double bonds at the 8, 10, and 12 positions or the 9, 11, and 13 positions. nih.govd-nb.info

Some of the well-known naturally occurring isomers of octadecatrienoic acid are:

α-Linolenic acid (9Z,12Z,15Z) : Found in many cooking oils and is a major component of the photosynthetic apparatus in algae and higher plants. wikipedia.orgskinident.world

γ-Linolenic acid (6Z,9Z,12Z) : Found in evening primrose (Oenothera biennis). wikipedia.org

Punicic acid (9Z,11E,13Z) : Found in pomegranate seed oil. wikipedia.orglarodan.com

α-Eleostearic acid (9Z,11E,13E) : A primary component of tung oil. wikipedia.org

Jacaric acid (8Z,10E,12Z) : Found in the blue jacaranda. wikipedia.org

Catalpic acid (9E,11E,13Z) : Found in the seeds of catalpa trees. wikipedia.org

Octadecatrienoic acid and its isomers are widespread in the plant kingdom, particularly in seed oils, algae, and mosses.

Seed Oils: Conjugated linolenic acids (CLNAs) are notably present in the seed oils of various plants, where they can constitute a significant portion of the total fatty acids. scielo.br The specific isomer that accumulates is dependent on the plant's specific conjugase enzyme, which converts linoleic acid into a particular CLNA isomer. researchgate.net

Pomegranate (Punica granatum): The seed oil is a rich source of punicic acid (9Z,11E,13Z-octadecatrienoic acid). wikipedia.orgd-nb.info

Tung tree (Vernicia fordii): The nuts produce tung oil, which is primarily composed of α-eleostearic acid (9Z,11E,13E-octadecatrienoic acid). wikipedia.org

Catalpa species: The seeds contain catalpic acid (9E,11E,13Z-octadecatrienoic acid). d-nb.inforesearchgate.net

Jacaranda mimosifolia: The seeds contain jacaric acid (cis,trans,cis-8,10,12-octadecatrienoic acid). d-nb.info

Pot marigold (Calendula officinalis): The seeds contain α-calendic acid (8E,10E,12Z-octadecatrienoic acid). wikipedia.org

Chinese cabbage (Brassica rapa var. chinensis): (Z,Z,Z)-9,12,15-Octadecatrienoic acid has been identified in the leaves. researchgate.net

Algae and Mosses: α-Linolenic acid is a major fatty acid component in the leaves and photosynthetic systems of algae and higher plants. skinident.world Acetylenic fatty acids, which are less common in higher plants, can be found in the lipids of mosses and algae. researchgate.net For instance, an analysis of 40 moss species revealed that 9,12,15 (Z,Z,Z)-octadecatrienoic acid was one of the predominant fatty acids. researchgate.net

Fatty acids, including octadecatrienoic acid isomers, are also produced by various microorganisms and fungi.

Lactobacillus hammesii: This bacterium, when used in sourdough fermentation, can produce antifungal monohydroxy C18:1 fatty acids. asm.org The addition of linoleic acid as a substrate enhances this production. asm.org

Pseudomonas aeruginosa: This bacterium can transform linoleic acid into a mixture of mono-, di-, and trihydroxy fatty acids that exhibit antifungal properties. asm.org

Endophytic Fungi: An investigation of secondary metabolites from endophytic fungi isolated from ornamental plants in Egypt led to the detection of 9,12-octadecadienoic acid (Z,Z), methyl ester. ekb.eg

Aspergillus species: In fungi like Aspergillus nidulans, lipoxygenase activity on linoleic acid can produce 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE). frontiersin.org These compounds are involved in regulating sporulation and mycotoxin production. frontiersin.org

Fusarium oxysporum: This soil-borne fungus can induce the production of 13-oxo-9,11-octadecadienoic acid in an endophytic fungus, which in turn affects the production of mycotoxins by F. oxysporum. frontiersin.org

The analysis of fatty acids is crucial in various biological samples due to their diverse physiological roles. unco.edu Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantitative analysis of fatty acids in biological matrices. lipidmaps.org

Derivatives of octadecatrienoic acid, such as 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE), have been detected in various biological contexts. These hydroxy fatty acids are products of linoleic acid oxidation and are noted for their high stability compared to other lipid peroxidation products. gsartor.org For example, they have been found in significant amounts in atherosclerotic plaques. gsartor.org

Intra-Organismal Localization and Compartmental Distribution Studies

Within organisms, octadecatrienoic acids and their derivatives are not uniformly distributed. Their localization is often tied to specific tissues or cellular compartments.

In plants, α-linolenic acid is a primary component of the photosynthetic apparatus. skinident.world In mammals, polyunsaturated fatty acids are integral components of cell membranes, from which they can be detached to form lipid mediators. nih.gov

Studies on sheep vesicular glands have shown that the microsomal fraction of homogenates can convert linoleic acid into a mixture of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org

Environmental and Physiological Factors Influencing Biosynthesis and Accumulation

The production and accumulation of this compound and its isomers are influenced by a variety of environmental and physiological factors.

In plants, light conditions can affect the metabolic profile. For example, the composition of metabolites, including (Z,Z,Z)-9,12,15-octadecatrienoic acid, in Chinese cabbage leaves varies under different light treatments. researchgate.net

In fungi, the biosynthesis of oxylipins, which include hydroxylated derivatives of octadecadienoic acid, is a response to both abiotic and biotic stress. frontiersin.org For instance, in Aspergillus ochraceus, the ratio of 9-HODE to 13-HODE can be influenced by cell density, which in turn affects conidia formation and mycotoxin synthesis. mdpi.com

In sourdough fermentation, the presence of linoleic acid as a substrate significantly enhances the production of antifungal hydroxy fatty acids by Lactobacillus hammesii. asm.org

Data Tables

Table 1: Occurrence of this compound and Its Isomers in Plant Seed Oils

| Plant Species | Isomer Name | Chemical Name |

| Pomegranate (Punica granatum) | Punicic acid | (9Z,11E,13Z)-Octadecatrienoic acid |

| Tung tree (Vernicia fordii) | α-Eleostearic acid | (9Z,11E,13E)-Octadecatrienoic acid |

| Catalpa species | Catalpic acid | (9E,11E,13Z)-Octadecatrienoic acid |

| Jacaranda mimosifolia | Jacaric acid | (8Z,10E,12Z)-Octadecatrienoic acid |

| Pot marigold (Calendula officinalis) | α-Calendic acid | (8E,10E,12Z)-Octadecatrienoic acid |

| Chinese cabbage (Brassica rapa) | α-Linolenic acid | (9Z,12Z,15Z)-Octadecatrienoic acid |

Biosynthesis and Metabolic Pathways of 9,11,14 Octadecatrienoic Acid and Its Derivatives

De Novo Synthesis Pathways and Identified Precursor Molecules

The de novo synthesis of 9,11,14-octadecatrienoic acid and its isomers is intrinsically linked to the metabolism of essential fatty acids. The primary precursor for many octadecatrienoic acids is linoleic acid (18:2n-6). animbiosci.org In ruminants, for instance, the biohydrogenation of linoleic acid by rumen microorganisms is a key pathway. animbiosci.orgnih.gov This process involves an initial isomerization step that converts linoleic acid into conjugated linoleic acid (CLA) isomers, such as cis-9, trans-11 CLA. animbiosci.orgnih.gov

In some organisms, other fatty acids can also serve as precursors. For example, in rat liver cells, 9,12-hexadecadienoic acid (16:2n-4) can be converted to 8,11,14-octadecatrienoic acid (18:3n-4). nih.govjst.go.jp This conversion is thought to occur through a delta-6 desaturation of 16:2n-4 to 16:3n-4, followed by elongation to produce 18:3n-4. nih.govjst.go.jp

The broader family of octadecanoids, which includes various oxidized derivatives, also originates from the oxidation of linoleic acid. A key intermediate in this process is 13-hydroperoxy-10,12-octadecadienoic acid (13-HPODE), a hydroperoxide of linoleic acid.

Enzymatic Transformations and Interconversions of Octadecatrienoic Acids

The structural diversity of octadecatrienoic acids is largely due to the action of various enzymes that modify the fatty acid backbone. These enzymes catalyze reactions such as desaturation, the formation of conjugated double bonds, and the introduction of hydroxyl and oxo groups.

Fatty acid desaturases are a class of enzymes responsible for introducing double bonds into the acyl chains of fatty acids, a process known as desaturation. nih.govmdpi.com These enzymes are crucial for the synthesis of polyunsaturated fatty acids (PUFAs). nih.govmdpi.commdpi.com Desaturases are categorized based on the position at which they create a double bond. wikipedia.org For example, a Δ12-desaturase introduces a double bond at the 12th carbon atom from the carboxyl end of the fatty acid. mdpi.comnih.gov

The conversion of oleic acid (18:1Δ9cis) to linoleic acid (18:2Δ9cis,12cis) is a well-known example of desaturase activity, catalyzed by a Δ12 oleate (B1233923) desaturase (FAD2). nih.govnih.gov This linoleic acid can then serve as a substrate for further desaturation or other modifications. nih.govnih.gov In some cases, desaturases can exhibit broad substrate specificity, acting on different fatty acids. For instance, the FADX enzyme from the tung tree can introduce a double bond at the Δ12 position of both palmitoleic acid (16:1Δ9cis) and oleic acid. nih.gov Interestingly, unlike most plant desaturases that produce cis double bonds, the FADX enzyme creates a trans double bond. nih.govnih.gov

The activity of desaturases is not only essential for generating PUFAs but is also linked to cellular redox balance. The desaturation reactions catalyzed by delta-5 and delta-6 desaturases regenerate NAD+ from NADH, providing a mechanism for glycolytic NAD+ recycling. nih.gov

The formation of conjugated double bonds is a key step in the biosynthesis of certain octadecatrienoic acid isomers, such as α-eleostearic acid (18:3Δ9cis,11trans,13trans). This reaction is catalyzed by enzymes known as "conjugases". nih.gov These enzymes are often closely related to the FAD2 family of Δ12 oleate desaturases. nih.gov

A notable example is the FADX enzyme from the tung tree (Aleurites fordii), which converts linoleic acid into α-eleostearic acid. nih.govnih.govresearchgate.net This enzyme exhibits bifunctional activity, acting as both a conjugase and a desaturase. nih.govnih.gov Enzymes with conjugase activity have also been identified in other plants like Impatiens balsamina and Momordica charantia (bitter gourd), where they convert a cis double bond at carbon 12 into two conjugated trans bonds at positions 11 and 13. expasy.org

In some microorganisms, such as certain strains of Bifidobacterium, linoleic acid can be converted to various conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) isomers. nih.gov For example, Bifidobacterium breve strains have been shown to produce c9,t11-CLA and t9,t11-CLA from linoleic acid, and c9,t11,c15-CLNA and t9,t11,c15-CLNA from α-linolenic acid. nih.gov This conversion is carried out by enzymes like linoleate (B1235992) isomerase. nih.govasm.org

The introduction of hydroxyl and oxo functional groups onto the octadecatrienoic acid backbone is primarily mediated by the lipoxygenase (LOX) pathway. ocl-journal.orguliege.beportlandpress.com Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene unit. ocl-journal.orgplos.org This reaction produces fatty acid hydroperoxides. uliege.bepnas.org

In plants, the lipoxygenase pathway is a key component of defense and development, leading to a variety of bioactive molecules. portlandpress.comresearchgate.netresearchgate.net Depending on the specific LOX isozyme, the initial oxygenation of α-linolenic acid can occur at either the C-9 or C-13 position. portlandpress.comashs.org For instance, a 9-lipoxygenase (9-LOX) converts α-linolenic acid to 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). researchgate.netresearchgate.net

These hydroperoxides are unstable and serve as substrates for a range of other enzymes, leading to the formation of various oxylipins, including hydroxy and oxo fatty acids. portlandpress.comresearchgate.netresearchgate.net For example, hydroperoxides can be reduced to their corresponding hydroxy fatty acids. ocl-journal.org The enzyme prostaglandin (B15479496) endoperoxide synthetase can also convert linoleic acid into a mixture of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org

The formation of dioxo derivatives, such as 9,16-dioxo-10,12,14-octadecatrienoic acid, involves further oxidation. The precursor, a 16-hydroxy-9-oxo derivative, undergoes dehydrogenation at the C16 position.

| Enzyme Class | Function | Example Substrate | Example Product |

| Desaturase | Introduces double bonds | Oleic Acid | Linoleic Acid |

| Conjugase | Forms conjugated double bonds | Linoleic Acid | α-Eleostearic Acid |

| Lipoxygenase (LOX) | Dioxygenation to form hydroperoxides | α-Linolenic Acid | 9-HPOT |

Catabolic Pathways and Biochemical Fate of Octadecatrienoic Acids

The breakdown of octadecatrienoic acids, like other fatty acids, primarily occurs through the β-oxidation pathway. pharmaxchange.infoyoutube.com However, the presence of double bonds, particularly conjugated ones, requires additional enzymatic steps for complete degradation. pharmaxchange.infonih.gov

For polyunsaturated fatty acids with double bonds at even-numbered positions, the β-oxidation process in peroxisomes requires the enzyme 2,4-dienoyl-CoA reductase, which utilizes NADPH. nih.gov In the case of polyunsaturated fatty acids with two conjugated double bonds starting at an even-numbered carbon, they can be fully degraded via β-oxidation because their 2,4,6-trienoyl-CoA intermediates are substrates for this reductase. nih.gov

The catabolism of linoleic acid, a precursor to many octadecatrienoic acids, involves several cycles of β-oxidation. youtube.com The presence of cis double bonds necessitates the action of an isomerase to convert them to the trans configuration, which can then be processed by the standard β-oxidation enzymes. pharmaxchange.infoyoutube.com This isomerization step means that for each cis double bond, one molecule of FADH2 is not produced, slightly reducing the total energy yield compared to a saturated fatty acid of the same length. youtube.com

Polyunsaturated fatty acids with three or more double bonds are generally not well-oxidized in the mitochondria and are instead primarily catabolized in peroxisomes. researchgate.net

Metabolic Engineering Approaches for Biosynthetic Optimization in Heterologous Systems

The unique properties of this compound and its derivatives have spurred interest in their production through metabolic engineering in heterologous systems, particularly in oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. mdpi.comfrontiersin.orgmdpi.com These yeasts serve as robust platforms for the synthesis of fatty acids and their derivatives due to their well-characterized genetics and metabolism. mdpi.comnih.gov

A primary goal in engineering these yeasts is to increase the precursor supply for fatty acid synthesis, namely acetyl-CoA and malonyl-CoA. mdpi.comnih.gov This has been achieved through various strategies, such as overexpressing key enzymes like acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS). mdpi.comfrontiersin.org Another approach is to block competing pathways, such as β-oxidation, to prevent the degradation of the desired fatty acid products. frontiersin.org

For the production of specific octadecatrienoic acid isomers, heterologous expression of the necessary enzymes is required. mdpi.com For instance, to produce conjugated linoleic acid (CLA), genes encoding linoleic acid isomerases from bacteria like Propionibacterium acnes have been successfully expressed in yeasts and fungi. mdpi.comnih.gov To enhance the production of CLA, researchers have co-expressed Δ12 desaturases to increase the availability of the linoleic acid precursor. mdpi.com

Biochemical Roles and Molecular Interaction Mechanisms

Involvement in Lipid Metabolism and Remodeling Pathways

9,11,14-Octadecatrienoic acid, as a polyunsaturated fatty acid (PUFA), is anticipated to be an active participant in cellular lipid metabolism, including its incorporation into and remodeling of membrane phospholipids (B1166683). While direct studies on the metabolism of this compound are limited, research on structurally related fatty acids provides significant insights into its likely metabolic fate and influence on lipid pathways.

One key aspect of its metabolic involvement is its incorporation into cellular lipids. For instance, the related compound 8,11,14-octadecatrienoic acid has been shown to be incorporated into the phospholipids of rat liver cells. nih.gov This suggests that this compound can likely be utilized by cells and integrated into various lipid pools, including triglycerides and, most importantly, the phospholipids that constitute cellular membranes. The incorporation of specific fatty acids into membrane phospholipids is a critical aspect of lipid remodeling, influencing the biophysical properties of the membrane, such as fluidity and the function of membrane-bound proteins.

Furthermore, the presence of this compound and its metabolites can influence the broader landscape of fatty acid metabolism. Studies on the precursor 9,12-hexadecadienoic acid, which can be converted to 8,11,14-octadecatrienoic acid, have demonstrated an inhibitory effect on the synthesis of arachidonic acid from linoleic acid. nih.gov This suggests that this compound could similarly modulate the arachidonic acid cascade, a critical pathway for the generation of inflammatory signaling molecules. By competing with linoleic acid for desaturase and elongase enzymes, it may alter the balance of omega-6 and omega-3 fatty acid-derived mediators.

Table 1: Potential Involvement of this compound in Lipid Metabolism

| Metabolic Process | Potential Role of this compound | Implication |

| Incorporation into Phospholipids | Esterification into the sn-2 position of phospholipid molecules in cellular membranes. | Alters membrane fluidity, permeability, and the function of integral membrane proteins. |

| Competition with other PUFAs | May compete with linoleic acid and alpha-linolenic acid for enzymes like desaturases and elongases. | Can modulate the synthesis of other important fatty acids like arachidonic acid and eicosapentaenoic acid. |

| Precursor for Elongation and Desaturation | Can be converted into longer-chain polyunsaturated fatty acids. | Contributes to the diversity of the cellular fatty acid pool. |

| β-Oxidation | Can be broken down in mitochondria and peroxisomes to generate ATP. | Serves as an energy source for the cell. |

Participation in Intracellular Signaling Cascades

Beyond its structural roles in membranes, this compound and its derivatives are poised to act as signaling molecules, participating in a variety of intracellular cascades that regulate cellular function. The signaling roles of other octadecanoids, particularly hydroxylated and oxidized derivatives, provide a framework for understanding the potential signaling capacity of this compound metabolites.

A key area of interest is the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). Metabolites of linoleic acid, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), are known to be agonists for PPARγ. wikipedia.orgwikipedia.org This activation can lead to the regulation of genes involved in lipid metabolism and inflammation. Given the structural similarities, it is plausible that hydroxylated metabolites of this compound could also function as PPAR ligands, thereby influencing gene expression related to metabolic and inflammatory pathways.

G-protein coupled receptors (GPCRs) represent another important class of receptors through which fatty acid derivatives can exert their signaling effects. nih.govkhanacademy.orgjackwestin.com For example, 9(S)-HODE has been shown to activate the G-protein coupled receptor GPR132. wikipedia.orgwikipedia.org This interaction can initiate downstream signaling events, although the full physiological consequences of this activation are still under investigation. It is conceivable that specific metabolites of this compound could also interact with and modulate the activity of various GPCRs, thereby influencing a wide range of cellular responses.

Furthermore, octadecadienoic acids have been demonstrated to activate protein kinase C (PKC), a key enzyme in many signal transduction pathways. nih.gov This activation can be synergistic with other signaling molecules like diacylglycerol, leading to the phosphorylation of downstream target proteins and the initiation of cellular responses such as platelet activation. nih.gov The ability of this compound to influence PKC activity would provide a direct link to the regulation of numerous cellular processes, including proliferation, differentiation, and apoptosis.

The involvement of related oxylipins in the NF-κB signaling pathway further highlights the potential for this compound derivatives to modulate inflammatory responses. For instance, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit the lipopolysaccharide-induced nuclear translocation of NF-κB p65 in macrophages, a key step in the inflammatory cascade. mdpi.com

Table 2: Potential Intracellular Signaling Roles of this compound and its Metabolites

| Signaling Pathway/Receptor | Potential Interaction | Potential Downstream Effect |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolites may act as ligands for PPAR isoforms (e.g., PPARγ). | Regulation of genes involved in lipid metabolism, adipogenesis, and inflammation. |

| G-Protein Coupled Receptors (GPCRs) | Metabolites may bind to and activate specific GPCRs (e.g., GPR132). | Initiation of second messenger cascades (e.g., cAMP, IP3/DAG) leading to diverse cellular responses. |

| Protein Kinase C (PKC) | May directly or indirectly activate PKC isozymes. | Phosphorylation of target proteins involved in cell growth, differentiation, and apoptosis. |

| NF-κB Signaling | Metabolites may modulate the activity of the NF-κB pathway. | Regulation of inflammatory gene expression. |

Direct Interactions with Enzymatic Systems (e.g., DNA Polymerases, Topoisomerases, Fatty Acid Dioxygenases)

Unsaturated fatty acids have been shown to directly interact with and modulate the activity of various intracellular enzymes, including those involved in DNA replication and maintenance, as well as those central to their own metabolism.

While direct studies on this compound are not available, research on other polyunsaturated fatty acids suggests a potential for interaction with DNA polymerases and topoisomerases. For example, certain cis-unsaturated C22 fatty acids have been found to be potent inhibitors of mammalian DNA polymerases and human DNA topoisomerases. nih.gov The inhibitory activity was found to be dependent on the three-dimensional structure of the fatty acid. nih.gov This raises the possibility that this compound, with its specific stereochemistry, could also interact with the active sites of these enzymes, potentially affecting DNA replication and repair processes. The mechanism of inhibition is thought to involve the binding of the fatty acid to a specific pocket within the enzyme's active site. nih.gov

Fatty acid dioxygenases, such as lipoxygenases (LOX) and cyclooxygenases (COX), are key enzymes in the metabolism of polyunsaturated fatty acids, leading to the production of a wide array of bioactive oxylipins. This compound, with its multiple double bonds, is a potential substrate for these enzymes.

Soybean lipoxygenase-1, a well-studied model enzyme, is known to act on polyunsaturated fatty acids containing a 1,4-diene unit. acs.org The presence of such a unit in this compound suggests it could be a substrate for various lipoxygenases. The action of LOX on a fatty acid substrate typically involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of molecular oxygen to form a hydroperoxy fatty acid. nih.gov Depending on the specific lipoxygenase isozyme, this can lead to the formation of different positional and stereoisomers of hydroperoxyoctadecatrienoic acids.

Similarly, cyclooxygenases, the key enzymes in prostaglandin (B15479496) synthesis, can also metabolize C18 polyunsaturated fatty acids. While their primary substrates are C20 fatty acids like arachidonic acid, they can also oxygenate linoleic acid to produce hydroxyoctadecadienoic acids (HODEs). wikipedia.org It is therefore plausible that COX enzymes could also metabolize this compound to produce a range of hydroxylated derivatives.

Contribution to Oxylipin Biosynthetic Networks

As a polyunsaturated fatty acid, this compound is a potential precursor for a diverse array of oxylipins, which are oxidized fatty acids with a wide range of biological activities. The biosynthesis of oxylipins is a complex network of pathways initiated by the action of dioxygenases, primarily lipoxygenases (LOX) and cyclooxygenases (COX). nih.gov

The initial step in the lipoxygenase pathway is the formation of a hydroperoxyoctadecatrienoic acid (HpOTE). For a substrate like α-linolenic acid (9,12,15-octadecatrienoic acid), 9-LOX and 13-LOX produce 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT) and 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT), respectively. researchgate.net It is highly probable that this compound can also be similarly metabolized by these enzymes to generate corresponding hydroperoxy derivatives.

These initial hydroperoxides are unstable and serve as substrates for a variety of downstream enzymes, leading to a cascade of oxylipin products. These enzymes include:

Allene (B1206475) oxide synthase (AOS): Converts hydroperoxides to unstable allene oxides, which are precursors to jasmonates in plants. nih.gov

Hydroperoxide lyase (HPL): Cleaves hydroperoxides into smaller aldehydes and oxo-acids. nih.gov

Divinyl ether synthase (DES): Catalyzes the formation of divinyl ether fatty acids.

Peroxygenase: Reduces hydroperoxides to their corresponding hydroxy fatty acids.

Through these pathways, this compound can be converted into a variety of bioactive molecules, including hydroxyoctadecatrienoic acids (HOTEs), keto-octadecatrienoic acids (KOTEs), and epoxy-octadecatrienoic acids. For example, 9R-lipoxygenase from Nostoc sp. has been shown to convert α-linolenic acid to 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE). plos.org Similarly, 13-HODE has been identified as a mitogenic signal in certain cancer cells. nih.gov

The specific profile of oxylipins produced from this compound will depend on the tissue-specific expression and activity of these various enzymes. These oxylipins can then act as signaling molecules, modulating inflammatory responses, cell proliferation, and other physiological processes. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Octadecatrienoic Acids

Chromatographic Techniques for Isomer Separation and Quantitative Analysis

Chromatography is the cornerstone for separating the complex mixtures of fatty acid isomers found in natural and biological samples. The choice of technique depends on the specific analytical goal, whether it is comprehensive profiling or detailed isomeric separation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids. jfda-online.comnih.gov For GC-MS analysis, fatty acids, including octadecatrienoic acids, typically require a derivatization step to increase their volatility and thermal stability. jfda-online.com The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). jfda-online.com

The analytical process generally involves three key steps:

Extraction: Fatty acids are first extracted from the biological matrix using methods like the Folch or Bligh and Dyer procedures, which use a chloroform/methanol/water solvent system. jfda-online.com

Derivatization: The extracted fatty acids are then converted into a more volatile form. Besides methylation to FAMEs, other methods include the formation of pentafluorobenzyl (PFB) esters, which is particularly useful for analysis by negative chemical ionization GC-MS, offering high sensitivity. nih.govlipidmaps.org

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where FAMEs are separated on a capillary column based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for identification and quantification. nih.govmdpi.com GC-MS in selected ion monitoring (SIM) mode can be used to accurately identify target compounds even in complex lipid-based matrices. nih.gov

Table 1: Selected Derivatization Methods for GC-MS Analysis of Fatty Acids jfda-online.com

| Derivatization Reagent | Reaction Conditions | Target Analytes |

| Acetyl chloride/Methanol | 100°C for 1 hour | Total fatty acids |

| Boron trifluoride (BF3)/Methanol | 100°C for 1 hour | Total fatty acids |

| Methanolic HCl | 80°C for 1 hour | Total fatty acids |

| Sodium methoxide | 50°C for 10 minutes | Esterified fatty acids |

| (Trimethylsilyl)diazomethane | Room temperature for 15 minutes | Free fatty acids |

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing fatty acids, particularly for separating isomers that are difficult to resolve by GC. nih.gov It can be used to analyze fatty acids in their native form or after derivatization to enhance detection by UV or fluorescence detectors. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is a common mode used for fatty acid analysis, where separation is based on hydrophobicity. sielc.com For instance, 9,12,15-octadecatrienoic acid can be analyzed by RP-HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com HPLC is also instrumental in the analysis of triacylglycerols (TAGs), allowing for the separation of different TAG species containing octadecatrienoic acid without the need for hydrolysis.

A significant advantage of HPLC is its ability to be coupled with mass spectrometry (LC-MS), which provides high sensitivity and specificity, enabling the analysis of complex lipid profiles in various biological samples. mdpi.com

Table 2: Example HPLC Method for Hydroxy-Octadecadienoic Acid Isomers cabidigitallibrary.org

| Parameter | Condition |

| Column | Absolute SiO2 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V) |

| Elution Mode | Isocratic |

| Detection | Photo-Diode Array (PDA) at 234 nm |

| Linearity (R²) for 9-Z,E-HODE | 0.9992 (0.75-12.5 µg/mL) |

| LOD for 9-Z,E-HODE | 0.090 µg/g |

| LOQ for 9-Z,E-HODE | 0.32 µg/g |

Silver-ion chromatography is a powerful technique specifically employed for the separation of unsaturated fatty acid isomers, particularly conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) isomers, based on the number, position, and geometry of their double bonds. nih.govnih.govaocs.org The separation mechanism relies on the formation of reversible charge-transfer complexes between the silver ions (Ag+) incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acids. aocs.org

This technique can be implemented in both thin-layer chromatography (TLC) and HPLC formats. aocs.orgtaylorfrancis.com

Silver-Ion HPLC (Ag+-HPLC): This method provides excellent resolution of complex mixtures of conjugated octadecadienoic and octadecatrienoic acid isomers. nih.govnih.gov It can separate isomers into groups based on their double bond configuration (e.g., trans,trans < cis/trans < cis,cis) and also resolve positional isomers within each group. nih.govnih.gov To aid in the identification of isomers, relative retention volumes can be calculated, using a common isomer like 9c,11t-CLA as a reference. nih.gov

Silver-Ion TLC: This is a cost-effective method for the preliminary separation of fatty acid methyl esters based on their degree of unsaturation. aocs.org While it may not provide the same level of resolution as Ag+-HPLC for complex mixtures, it is useful for isolating fractions of saturated, monounsaturated, and polyunsaturated fatty acids. aocs.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation (beyond basic identification)

Beyond initial identification through chromatographic retention times and basic mass spectra, a combination of advanced spectroscopic and spectrometric techniques is necessary for the unambiguous structural elucidation of octadecatrienoic acids. taylorandfrancis.com

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is crucial for determining the precise location of double bonds and other functional groups. nih.gov Advanced fragmentation techniques can provide detailed structural information that is not available from standard MS analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the molecule. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR and ¹³C-NMR, is one of the most powerful tools for determining the complete chemical structure of a molecule. studypug.comyoutube.com It provides detailed information about the carbon skeleton, the connectivity of atoms, and the stereochemistry of the double bonds, which is essential for distinguishing between geometric isomers (cis vs. trans). studypug.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. studypug.com For octadecatrienoic acid, it can confirm the presence of the carboxylic acid group and provide information about the configuration of the double bonds (e.g., trans double bonds have a characteristic absorption band around 965 cm⁻¹). studypug.com

The combination of these techniques—for instance, isolating an isomer by HPLC and then analyzing it by MS and NMR—provides a comprehensive and definitive structural characterization. taylorandfrancis.com

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to improve the analytical performance of methods for octadecatrienoic acids, particularly for HPLC and GC. nih.govnih.govwiley.com The primary goals of derivatization are to enhance detector response, improve chromatographic separation, and increase the stability of the analyte. nih.gov

For HPLC with UV detection, derivatization is often necessary because fatty acids lack a strong native chromophore. nih.gov Reagents that introduce a UV-absorbing or fluorescent tag to the carboxylic acid group significantly increase sensitivity. A common strategy involves converting the fatty acid into an ester with a chromophoric group. For example, 2,4'-dibromoacetophenone (B128361) can be used as a derivatizing agent, creating a derivative with high molar absorptivity that can be detected at longer UV wavelengths (around 256 nm), thus improving sensitivity. researchgate.net

For GC analysis, derivatization to FAMEs or other esters is standard practice to increase volatility. jfda-online.com As mentioned previously, PFB esters are used to enhance sensitivity in GC-MS with negative chemical ionization. nih.gov

Table 3: Derivatization Reagents for HPLC Analysis of Compounds with Carboxyl Groups

| Derivatization Reagent | Detection Method | Purpose |

| 2,4'-Dibromoacetophenone researchgate.net | UV | Enhances UV absorption for sensitive detection. |

| Naphthacyl bromide researchgate.net | UV | Forms naphthacyl esters for improved UV detection. |

| Adamantyl- or Dansyl-type reagents | Fluorescence | Introduces a fluorescent tag for high sensitivity. |

| 4-Substituted-7-aminosulfonylbenzofurazans | Fluorescence | Provides fluorescent derivatives for sensitive quantification. |

Quantitative Lipidomics Approaches for Comprehensive Metabolic Profiling

Lipidomics aims to provide a comprehensive and quantitative description of the full spectrum of lipids (the lipidome) in a biological system. nih.gov This systems-level approach is essential for understanding the complex roles of octadecatrienoic acids in metabolic networks. nih.gov Mass spectrometry, coupled with chromatographic separation, is the primary analytical platform for lipidomics. nih.govnih.gov

Comprehensive lipidomic profiling typically involves UPLC-MS/MS or GC-MS. nih.govplos.org

UPLC-MS/MS: This is the method of choice for analyzing a broad range of lipid classes, including oxylipins derived from octadecatrienoic acids. nih.gov Targeted lipidomics using scheduled multiple reaction monitoring (sMRM) allows for the sensitive and specific quantification of a predefined list of lipid mediators. nih.gov Untargeted approaches aim to capture a global snapshot of the lipidome to identify changes in response to stimuli or in disease states. researchgate.net

GC-MS: This technique is often used within a lipidomics workflow specifically for the detailed profiling of fatty acid composition after hydrolysis of complex lipids. plos.org

These approaches allow researchers to study the interconnectedness of metabolic pathways and identify how the profile of octadecatrienoic acids and their derivatives changes in various physiological and pathological conditions. nih.govnih.gov

Method Validation and Standardization in Lipid Research

To ensure the reliability and comparability of data in lipid research, it is crucial that analytical methods are thoroughly validated and standardized. Method validation establishes through documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net The key parameters for method validation in the context of quantifying octadecatrienoic acids are outlined below.

Specificity/Selectivity : This is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.gov For octadecatrienoic acid analysis, this means resolving the 9,11,14-isomer from other C18:3 isomers and other fatty acids.

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov This is typically assessed by analyzing a series of standards of known concentrations and evaluating the resulting calibration curve.

Accuracy : Accuracy is the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is measured is calculated. nih.gov

Precision : Precision refers to the degree of agreement among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net

The following interactive table provides typical performance characteristics for the GC-MS analysis of octadecatrienoic acids, based on published validation data for similar fatty acids. Due to the scarcity of research on 9,11,14-octadecatrienoic acid, these values should be considered as representative for the analytical methodology in general.

| Validation Parameter | Typical Performance Characteristic |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 90-110% |

| Precision (RSD) | < 15% |

| Limit of Quantification (LOQ) | 10-500 ng/mL |

Standardization in lipid research relies heavily on the use of certified reference materials (CRMs) and well-characterized analytical standards. The availability of a pure standard for this compound would be essential for accurate quantification and for the validation of analytical methods. In the absence of a specific CRM, researchers may need to rely on the careful characterization of an isolated standard or use a surrogate standard with similar chemical properties for semi-quantitative analysis.

Future Research Trajectories and Theoretical Frameworks

Unraveling Novel Biosynthetic Enzymes and Genetic Determinants for Octadecatrienoic Acid Production

The biosynthetic pathways for many octadecanoids, particularly in plants, have been partially characterized, involving a series of enzymatic steps. The synthesis is believed to initiate from α-linolenic acid through the action of lipoxygenases (LOX), which introduce a hydroperoxy group. oup.com This is followed by the activity of enzymes such as allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) to produce cyclic compounds like jasmonic acid. oup.comoup.com However, the precise enzymatic machinery and the genetic determinants responsible for the specific double bond configuration found in 9,11,14-octadecatrienoic acid are not well defined.

Future research must focus on identifying and characterizing novel desaturases and isomerases that catalyze the formation of the conjugated double bond system at the 9 and 11 positions, alongside the non-conjugated double bond at the 14th position. Genetic studies in model organisms like Caenorhabditis elegans have highlighted the role of specific fatty acid desaturase (fat) genes in producing various PUFAs, demonstrating that genetic manipulation can alter the fatty acid profile of an organism. mdpi.compnas.orgplos.org A similar approach, utilizing forward and reverse genetics, could be instrumental in identifying the genes that control the production of this compound in different species.

Table 1: Key Enzyme Classes in Octadecanoid Biosynthesis and Their Potential Research Trajectories

| Enzyme Class | Known Function in Octadecanoid Pathways | Future Research Focus for this compound |

| Lipoxygenases (LOX) | Catalyze the initial oxygenation of α-linolenic acid. oup.com | Identification of LOX isoforms with specific regioselectivity and stereoselectivity for the precursors of the 9,11,14 isomer. |

| Desaturases | Introduce double bonds into fatty acid chains. | Discovery and characterization of novel desaturases that create the specific double bond pattern of this compound. |

| Isomerases/Cyclases | Modify hydroperoxides and catalyze cyclization (e.g., AOS, AOC). oup.com | Investigation of potential isomerases that may be involved in the formation of the conjugated diene system. |

Elucidating Undiscovered Metabolic Fates and Novel Biochemical Products

Once synthesized, this compound is likely subjected to further metabolic conversion, leading to a variety of bioactive products. In mammals, PUFAs are metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. researchgate.netacs.org These pathways generate a diverse array of oxygenated metabolites, including hydroxy, epoxy, and keto derivatives, which are known to act as signaling molecules in various physiological processes. wikipedia.orgnih.govwikipedia.org

A primary trajectory for future research is the comprehensive profiling of the metabolic products derived specifically from this compound. This will involve incubating cells or tissues with the labeled compound and utilizing advanced analytical techniques to identify the resulting metabolites. It is plausible that this specific isomer gives rise to a unique profile of oxylipins with novel biological activities. For instance, the metabolism of other octadecatrienoic acids leads to compounds that can activate nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ), influencing adipogenesis and glucose metabolism. researchgate.net Uncovering analogous products from this compound could reveal new therapeutic targets.

Exploring Complex Molecular Mechanisms in Advanced Biological Model Systems

Understanding the precise molecular mechanisms through which this compound and its metabolites exert their effects requires the use of sophisticated biological models. Rodent models, such as rats, have been invaluable in studying the metabolic and molecular consequences of diets with varying fatty acid compositions. nih.govbioscientifica.commdpi.com These models allow for the investigation of systemic effects on obesity, insulin (B600854) resistance, and hepatic gene expression. nih.govredalyc.org

The nematode Caenorhabditis elegans offers a powerful genetic model to dissect the roles of specific PUFAs. mdpi.com Its well-defined genetics and the ability to manipulate its fatty acid composition through both genetic mutations and dietary supplementation make it an ideal system for studying the physiological roles of this compound in processes like aging, reproduction, and neurobiology. mdpi.comnih.gov Future studies should leverage these models to investigate how this specific fatty acid influences membrane fluidity, modulates the function of membrane-bound proteins, and acts as a precursor for signaling molecules that interact with specific receptors. nih.gov

Table 2: Advanced Biological Models for Investigating this compound

| Model Organism | Key Advantages | Potential Research Applications |

| Caenorhabditis elegans | Powerful genetics, ease of genetic manipulation, transparent body. mdpi.comnih.gov | Dissecting the roles of specific desaturase genes; studying effects on lifespan, neurobiology, and reproduction. pnas.orgplos.org |

| Rat Models | Well-established models for metabolic diseases, allows for dietary studies. nih.govbioscientifica.com | Investigating the impact on insulin resistance, hepatic steatosis, and lipid metabolism in a mammalian system. mdpi.comredalyc.org |

| Cell Cultures | High-throughput screening, controlled environment. | Elucidating specific cellular signaling pathways and identifying direct molecular targets. |

Development of Innovative Bioanalytical Techniques for High-Throughput Analysis

A significant challenge in lipidomics is the immense structural diversity and isomeric complexity of fatty acids. Distinguishing between positional and geometric isomers of octadecatrienoic acid requires sophisticated analytical techniques. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with mass spectrometry (LC-MS). nih.govnih.gov However, the co-elution of isomers often complicates accurate identification and quantification. nih.gov

The future of this field lies in the development of innovative and high-throughput analytical platforms. Techniques such as liquid chromatography with ozone-induced dissociation mass spectrometry (LC-OzID-MS) are emerging as powerful tools for the de novo, library-independent identification of double bond isomers in complex biological samples. news-medical.net Furthermore, creating comprehensive analytical standards and harmonizing nomenclature for octadecanoids are crucial steps to ensure the reproducibility and comparability of data across different laboratories. nih.gov The development of computational tools that can integrate with routine LC-MS/MS data to elucidate double bond localizations will be a significant advancement, making detailed lipid structural analysis more accessible. scienmag.comunivie.ac.at

Application of Computational and Systems Biology Modeling to Octadecatrienoic Acid Pathways

The complexity of fatty acid metabolism, with its interconnected pathways and regulatory networks, lends itself to computational and systems biology approaches. Mathematical modeling can provide valuable insights into the dynamics of fatty acid metabolism that are not achievable through experimental data alone. diva-portal.orgdiva-portal.org By creating models that describe the flux of metabolites through biosynthetic and metabolic pathways, researchers can simulate the effects of genetic or environmental perturbations and generate testable hypotheses. frontiersin.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.